REACTION_CXSMILES
|
[CH3:1][O:2][C:3]([C:5]1[CH:10]=[N:9][C:8](O)=[CH:7][N:6]=1)=[O:4].P(Br)(Br)([Br:14])=O>CO>[CH3:1][O:2][C:3]([C:5]1[CH:10]=[N:9][C:8]([Br:14])=[CH:7][N:6]=1)=[O:4]
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Name
|
|
Quantity
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2.56 g
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Type
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reactant
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Smiles
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COC(=O)C1=NC=C(N=C1)O
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Name
|
|
Quantity
|
9.9 g
|
Type
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reactant
|
Smiles
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P(=O)(Br)(Br)Br
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Name
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|
Quantity
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0 (± 1) mol
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Type
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solvent
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Smiles
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CO
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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to cool
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Type
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CUSTOM
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Details
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the solvent was evaporated in vacuo
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Type
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CUSTOM
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Details
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The residue was partitioned between EtOAc and sat. NaHCO3
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Type
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WASH
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Details
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the organic extracts were washed with brine
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Type
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DRY_WITH_MATERIAL
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Details
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dried (Na2SO4)
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Type
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CUSTOM
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Details
|
evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was chromatographed (silica gel, EtOAc:Hexanes 40:60)
|
Name
|
|
Type
|
product
|
Smiles
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COC(=O)C1=NC=C(N=C1)Br
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |